2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide
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Overview
Description
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a sulfonamide group, a methoxy group, and a sulfanyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form the sulfonamide intermediate. This intermediate is then reacted with 2-{[(4-methylphenyl)methyl]sulfanyl}ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the methoxy and sulfanyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the sulfonamide and sulfanyl groups.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the methoxy and sulfanyl groups.
2-(4-Methylphenyl)ethylamine: Contains the sulfanyl group but lacks the sulfonamide and methoxy groups.
Uniqueness
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N2O4S2 |
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Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C26H30N2O4S2/c1-20-4-8-22(9-5-20)19-33-17-16-27-26(29)18-28(23-10-6-21(2)7-11-23)34(30,31)25-14-12-24(32-3)13-15-25/h4-15H,16-19H2,1-3H3,(H,27,29) |
InChI Key |
PUBZRKPMGURBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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